In-depth Technical Guide: Acid-PEG5-NHS Ester
In-depth Technical Guide: Acid-PEG5-NHS Ester
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This guide provides a comprehensive technical overview of Acid-PEG5-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and surface modification.[1][2][3][4] We will explore its fundamental chemistry, strategic applications, and provide detailed protocols designed to equip researchers, scientists, and drug development professionals with actionable, field-proven insights.
Introduction: The Strategic Advantage of PEGylation and the Role of Acid-PEG5-NHS Ester
Poly(ethylene glycol) (PEG) linkers are foundational tools in biotechnology and pharmaceutical development. The process of covalently attaching PEG chains to molecules, known as PEGylation, significantly enhances the therapeutic properties of proteins, peptides, and other biologics.[5][6] These enhancements include increased solubility, extended in vivo half-life, reduced immunogenicity, and improved stability.[5][6]
Acid-PEG5-NHS ester is a specialized PEG linker offering a distinct set of advantages:
-
A Terminal Carboxylic Acid: This functional group provides a versatile handle for subsequent chemical modifications or for targeted interactions with biological molecules.[1][2][3]
-
A Discrete Five-Unit PEG Chain: This precisely defined PEG linker (often referred to as a dPEG®) offers a uniform spacer arm, eliminating the polydispersity and batch-to-batch variability common with traditional PEG polymers. This specific length is critical for optimizing the spatial relationship between conjugated entities.
-
An N-Hydroxysuccinimide (NHS) Ester: This is a highly efficient amine-reactive group that readily forms stable amide bonds with primary and secondary amines found on proteins and other biomolecules.[7][8][9][10]
This unique combination of a carboxylic acid, a defined PEG spacer, and an amine-reactive NHS ester makes Acid-PEG5-NHS ester a highly versatile reagent for the precise engineering of bioconjugates.[1][2][3][]
Core Principles: The Chemistry of NHS Ester Conjugation
The functionality of Acid-PEG5-NHS ester is centered on the reaction between the NHS ester and a primary amine. This reaction proceeds through a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[8][12]
Diagram: NHS Ester Reaction with a Primary Amine
Caption: Covalent bond formation between Acid-PEG5-NHS ester and a protein.
A critical parameter influencing this reaction's efficiency is pH. The optimal pH range for this reaction is typically between 7.2 and 8.5.[13][14][15] At a pH below 7, primary amines are predominantly protonated (-NH₃⁺), which renders them non-nucleophilic and significantly slows the reaction.[12][15] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction.[7][16][17] This hydrolysis results in a non-reactive carboxylic acid, thereby reducing the overall yield of the desired conjugate.[7][15][16][17]
Diagram: Competing Hydrolysis of NHS Ester
Caption: Hydrolysis of the NHS ester, a competing reaction at elevated pH.
Therefore, meticulous control of the reaction pH is essential for achieving successful and reproducible bioconjugation.
Experimental Protocol: Conjugation of Acid-PEG5-NHS Ester to a Model Protein
This protocol outlines a general procedure for conjugating Acid-PEG5-NHS ester to a protein with accessible primary amines, such as lysine residues.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA)
-
Acid-PEG5-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.3)[16][18]
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)[12][15]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7][16][17]
-
Purification system (e.g., size-exclusion chromatography, dialysis)[12][19]
Experimental Workflow:
Caption: A typical workflow for protein conjugation with Acid-PEG5-NHS ester.
Step-by-Step Methodology:
-
Prepare Protein Solution:
-
Prepare Acid-PEG5-NHS Ester Stock Solution:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Acid-PEG5-NHS ester stock solution to the protein solution.[12] The optimal molar ratio will depend on the specific protein and the desired degree of labeling and should be determined empirically.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.[12]
-
-
Quench Reaction:
-
Purify Conjugate:
-
Characterize Conjugate:
-
The purified conjugate should be analyzed to determine the degree of labeling (DOL). Common characterization techniques include:
-
Table: Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis.[13][14][15] |
| Molar Excess of Linker | 5 - 50 fold | Empirically determined to achieve the desired degree of labeling.[19] |
| Reaction Time | 0.5 - 4 hours | Dependent on temperature and desired conjugation efficiency.[13][14] |
| Protein Concentration | 1 - 10 mg/mL | Promotes efficient reaction kinetics.[7] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - pH is too low.- Presence of primary amines in the buffer.- Hydrolysis of the NHS ester.[15] | - Increase the reaction buffer pH (not to exceed 8.5-9.0).[7][16][17]- Perform a buffer exchange to an amine-free buffer.[21]- Prepare the NHS ester stock solution fresh with anhydrous solvent.[20] |
| Protein Precipitation | - High degree of labeling altering protein solubility.- Use of an organic co-solvent (DMF/DMSO). | - Reduce the molar excess of the NHS ester.- Minimize the final concentration of the organic solvent to below 10%.[12] |
| Poor Reproducibility | - Inconsistent reaction conditions.- pH drift during the reaction.[15] | - Standardize reaction times and temperatures.- Use a buffer with sufficient capacity to maintain a stable pH.[15] |
Conclusion
Acid-PEG5-NHS ester stands out as a robust and versatile reagent for bioconjugation. Its well-defined structure and predictable reactivity make it an excellent choice for a multitude of applications, spanning from fundamental research to the development of next-generation therapeutics. By understanding the core chemical principles and carefully controlling reaction parameters, researchers can effectively leverage this tool to create innovative and impactful bioconjugates.
References
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Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
- Kasper, P. T., et al. (2019). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry, 30(10), 2141–2152.
- Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
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Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
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Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
- Domínguez-Vega, E., et al. (2017). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Journal of the American Society for Mass Spectrometry, 28(5), 848-855.
- Zhang, Y., et al. (2022). Site-specific PEGylation of proteins: Insights into structural and functional changes. Chinese Chemical Letters, 33(11), 4725-4734.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77078184, Acid-PEG5-NHS ester. Retrieved from [Link]
- Wagner, P., et al. (2007).
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
- Li, Z., et al. (2015). A feasible approach to evaluate the relative reactivity of NHS-ester activated group with primary amine-derivatized DNA analogue and non-derivatized impurity. Journal of pharmaceutical and biomedical analysis, 115, 139-142.
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ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. Retrieved from [Link]
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AxisPharm. (n.d.). NHS ester PEG. Retrieved from [Link]
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Creative Biolabs. (n.d.). Acid-PEG5-NHS ester. Retrieved from [Link]
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Precise PEG. (n.d.). PEG NHS Ester. Retrieved from [Link]
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Biopharma PEG. (n.d.). NHS-PEG-NHS. Retrieved from [Link]
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